9-Aminominociclina

Descripción general

Descripción

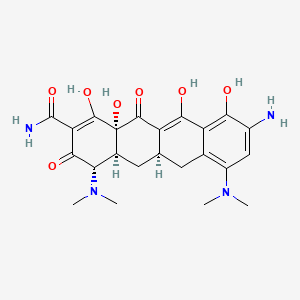

9-Aminominocycline is a metabolite of Minocycline Hydrochloride . It is a derivative of minocycline, which is a semi-synthetic tetracycline antibiotic. It is often used in research and has been studied for its antibacterial properties .

Synthesis Analysis

The synthesis of 9-Aminominocycline involves the creation of 9-acylamino and 9-sulfonylamino derivatives of minocycline . These compounds have shown activity against both tetracycline-susceptible and tetracycline-resistant strains . Methods of preparing and purifying 9-nitrominocycline and 9-aminominocycline are disclosed in the patent literature .Molecular Structure Analysis

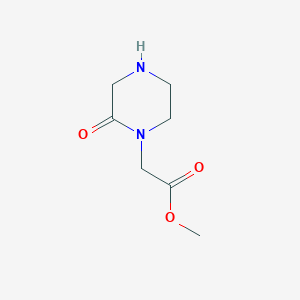

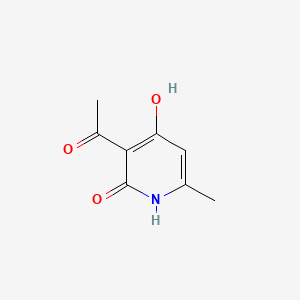

The molecular formula of 9-Aminominocycline is C23H28N4O7 . The structure of 9-Aminominocycline includes a tetracycline core, with additional functional groups that contribute to its unique properties .Chemical Reactions Analysis

9-Aminominocycline, like other tetracyclines, is known to interact with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . The specific chemical reactions involved in these processes are complex and involve multiple steps .Physical and Chemical Properties Analysis

9-Aminominocycline has a molecular weight of 472.5 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Agente Antibacteriano

La 9-aminominociclina es un tipo de tetraciclina , una clase de fármacos comúnmente utilizados como antibióticos. Son antibióticos de amplio espectro que pueden inhibir el crecimiento de una amplia gama de bacterias. Esto convierte a la this compound en un candidato potencial para la investigación en el desarrollo de nuevos tratamientos antibacterianos .

Investigación de enfermedades infecciosas

La this compound se utiliza en la investigación de enfermedades infecciosas . Se puede utilizar para estudiar los efectos de los antibióticos en diversas enfermedades infecciosas y para desarrollar nuevas estrategias de tratamiento. Las propiedades antibacterianas del compuesto lo convierten en una herramienta valiosa en este campo .

Estándares químicos y analíticos

La this compound se utiliza como estándar químico y analítico . En este papel, sirve como referencia o punto de referencia en los análisis y experimentos químicos, asegurando la precisión y confiabilidad de los datos .

Síntesis de fármacos

La this compound es un intermedio clave en la síntesis de la tigeciclina , un antibiótico gliciliclínico utilizado para tratar una variedad de infecciones bacterianas. Los métodos de preparación de la this compound se divulgan en la patente .

Investigación farmacéutica

Dado su papel en la síntesis de la tigeciclina , la this compound es probable que sea un tema de interés en la investigación farmacéutica. Podría utilizarse para explorar nuevos métodos de síntesis, mejorar los existentes o desarrollar nuevos fármacos.

Control de calidad

La this compound se puede utilizar en el control de calidad durante la producción de productos farmacéuticos .

Mecanismo De Acción

Target of Action

The primary target of 9-Aminominocycline is the Tet(X4) inactivating enzyme found in tigecycline-resistant tet(X4)-positive Escherichia coli . This enzyme is responsible for conferring resistance to tigecycline, a broad-spectrum antibiotic.

Mode of Action

9-Aminominocycline exhibits synergistic antibacterial activity with tigecycline . It binds to the Tet(X4) inactivating enzyme, rendering it more stable . This interaction inhibits the growth of antibiotic-resistant bacteria and efficiently retards the evolution of the tet(X4) gene .

Biochemical Pathways

The combination of tigecycline and 9-Aminominocycline affects several biochemical pathways. It can destroy the normal membrane structure of bacteria, inhibit the formation of biofilm, remarkably reduce the level of intracellular ATP, and accelerate the oxidative damage of bacteria . The genes related to 9-Aminominocycline and tigecycline were mainly enriched in ABC transporters .

Pharmacokinetics

9-Aminominocycline is a metabolite of tigecycline . Concentrations of 9-Aminominocycline were approximately 6.5% and 11% of the tigecycline concentrations in serum and urine, respectively . The primary route of elimination is excretion of unchanged tigecycline into feces, and the secondary elimination pathways are renal excretion of unchanged drug and metabolism to glucuronide conjugates and 9-Aminominocycline .

Result of Action

The result of 9-Aminominocycline’s action is the restoration of sensitivity to tigecycline in tet(X4)-positive Escherichia coli . It inhibits the growth of antibiotic-resistant bacteria, efficiently retards the evolution of the tet(X4) gene, and narrows the drug mutant selection window .

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCMYBFDOLBO-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-19-0 | |

| Record name | 9-Aminominocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?

A1: 9-Aminominocycline serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].

Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to 9-aminominocycline?

A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and 9-aminominocycline [, ]. This highlights 9-aminominocycline as a significant metabolite in the breakdown of tigecycline within the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)

![6-Ethyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B1505746.png)